
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Overview
Description
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a useful research compound. Its molecular formula is C16H18BrFN2O2 and its molecular weight is 369.23. The purity is usually 95%.
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Biological Activity
Molecular Structure and Properties
The molecular formula of 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is with a molecular weight of approximately 369.23 g/mol. The structural features include:
- Carbazole core : A bicyclic structure that contributes to its biological activity.
- Bromo and fluoro substituents : These halogen atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
- Hydroxyl and amide groups : These functional groups may play a crucial role in the compound's solubility and reactivity.
Biological Activities of Carbazole Derivatives
Carbazole derivatives have been reported to exhibit various biological activities:
-
Antitumor Activity :
- Studies have shown that carbazole derivatives can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated efficacy against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
- A notable study indicated that specific carbazole derivatives displayed IC50 values as low as 550 nM against HCV NS5B enzyme, suggesting potential antiviral properties .
- Antimicrobial Properties :
- Mechanism of Action :
Case Studies and Research Findings
Several studies illustrate the biological potential of carbazole derivatives similar to this compound:
Interaction Studies
Interaction studies are essential to determine the therapeutic potential and safety profile of this compound. Potential areas for investigation include:
- In vitro assays : Evaluating cytotoxicity against various cancer cell lines.
- In vivo studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic studies : Understanding how the compound interacts with specific molecular targets.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The versatility of its functional groups enables further modifications that can lead to the development of new compounds with tailored properties.
Materials Science
Due to its photophysical properties, such as fluorescence and phosphorescence, this compound may find applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The introduction of substituents like bromine and fluorine can potentially tune these optical properties for enhanced performance in electronic applications.
Case Study 1: Antitumor Activity
Research on similar carbazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide are still needed, its structural similarities suggest it may possess similar antitumor properties.
Case Study 2: Synthesis and Reactivity
A study exploring the synthesis of carbazole derivatives highlighted the reactivity of compounds with similar structures under different conditions. The synthesis typically involves multiple steps including halogenation and functionalization reactions that leverage the unique attributes of the carbazole core.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this carbazole derivative, considering regioselectivity challenges in bromo-fluoro substitution?
- Methodology : A multi-step synthesis is recommended, starting with halogenated intermediates such as 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) for Suzuki-Miyaura cross-coupling to ensure regioselectivity . Purification via column chromatography (using silica gel with hexane/ethyl acetate gradients) is critical, as impurities >3% (e.g., from : >97.0% HLC purity thresholds) can skew reaction yields . Monitor reaction progress using TLC and HPLC, with intermediates stored at 0–6°C to prevent degradation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology : Employ a combination of / NMR, HSQC, and HMBC for stereochemical confirmation, particularly for the 2-hydroxypropan-2-yl substituent. High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass (e.g., using ESI+ mode). For crystalline samples, X-ray diffraction can resolve ambiguities in ring conformation. Reference analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) for comparative spectral data .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for carbazole derivatives, particularly regarding substituent effects?
- Methodology : Standardize bioassays (e.g., kinase inhibition or cytotoxicity protocols) across studies to minimize variability. Use computational docking (e.g., AutoDock Vina) to model interactions between the bromo-fluoro substituents and target proteins, referencing structural analogs like 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 52817-13-7) . Cross-validate findings with mutational studies to isolate substituent contributions .
Q. How can solubility and stability under physiological conditions be systematically evaluated for in vivo applications?
- Methodology : Conduct Hansen solubility parameter (HSP) analysis to identify compatible solvents. Use dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to assess thermal stability. For stability, simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours, monitoring degradation via UPLC-MS. Reference storage protocols for halogenated analogs (e.g., 0–6°C for boronic acids ).
Q. What experimental designs address conflicting data on metabolic pathways of carbazole-based compounds?
- Methodology : Use isotopically labeled - or -tags to track metabolites in hepatic microsome assays. Compare results across species (e.g., human vs. murine CYP450 isoforms) and validate with in silico ADMET predictors (e.g., SwissADME). Cross-reference with analogs like 2-Chloro-5-hydroxyphenylboronic acid (CAS 252049-08-4) to identify common metabolic liabilities .
Q. How can researchers optimize purification protocols to minimize by-products from multi-step syntheses?
- Methodology : Implement orthogonal separation techniques, such as reverse-phase HPLC (C18 column, acetonitrile/water gradient) followed by recrystallization from ethanol/water. Monitor purity using GC-MS (as in for >97.0% GC purity) and adjust gradient elution based on polarity differences between target and by-products .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s fluorescence properties?
- Methodology : Standardize solvent polarity (e.g., dielectric constant) and excitation wavelengths. Compare quantum yields with structurally similar fluorophores like 5-Bromo-2,1,3-benzoxadiazole (CAS 51376-06-8) under identical conditions . Use time-resolved fluorescence to differentiate environmental effects (e.g., aggregation vs. solvatochromism) .
Q. What factors contribute to variability in cytotoxicity IC values across studies?
- Methodology : Control for cell line specificity (e.g., HeLa vs. HEK293), passage number, and assay duration. Pre-treat compounds with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation. Cross-reference with analogs like 5-Bromo-6-fluorophenylacetic acid (CAS 883514-21-4) to isolate substituent-driven toxicity .
Q. Methodological Framework Integration
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess substituent flexibility and binding pocket compatibility. Use QSAR models trained on carbazole libraries (e.g., pIC vs. Hammett σ values for halogen substituents). Validate predictions with SPR-based binding assays .
Q. What quality control measures ensure batch-to-batch consistency in preclinical studies?
Properties
IUPAC Name |
4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBBUMHPYPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119943 | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643156-21-1 | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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